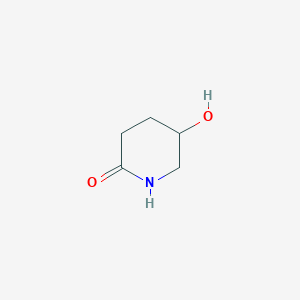

5-Hydroxypiperidin-2-one

Descripción general

Descripción

Ro 21-9738, también conocido como doxifluridina, es un 5'-desoxirribonucleósido de pirimidina que es estructuralmente similar a la 5-fluorouridina. Es un profármaco oral del agente antineoplásico 5-fluorouracilo, diseñado para evitar la rápida degradación del 5-fluorouracilo por la dihidropirimidina deshidrogenasa en la pared del intestino. Ro 21-9738 se convierte en 5-fluorouracilo en presencia de la fosforilasa de nucleósidos de pirimidina .

Métodos De Preparación

Ro 21-9738 se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción de 5-fluorouridina con 2,2-dimetoxipropano en presencia de ácido p-toluensulfónico para formar 2',3'-isopropilideno-5-fluorouridina. Este intermedio se trata luego con yoduro de trifenilfosfito para producir Ro 21-9738 . Los métodos de producción industrial generalmente implican rutas sintéticas similares, pero se optimizan para la producción a gran escala para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Ro 21-9738 sufre diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar 5-fluorouracilo.

Reducción: Se puede reducir para formar 5-fluoro-5'-desoxiuridina.

Sustitución: Puede sufrir reacciones de sustitución nucleófila.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la fosforilasa de nucleósidos de pirimidina para la conversión a 5-fluorouracilo y varios agentes oxidantes y reductores para otras transformaciones. Los principales productos formados a partir de estas reacciones son típicamente 5-fluorouracilo y sus derivados .

Aplicaciones Científicas De Investigación

Ro 21-9738 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de varios nucleósidos fluorados.

Biología: Se utiliza para estudiar los mecanismos del metabolismo de los nucleósidos y los efectos de los nucleósidos fluorados en los procesos celulares.

Medicina: Ro 21-9738 se utiliza principalmente en la investigación del cáncer como un agente antineoplásico. .

Mecanismo De Acción

Ro 21-9738 ejerce sus efectos al convertirse en 5-fluorouracilo en presencia de la fosforilasa de nucleósidos de pirimidina. El 5-fluorouracilo luego inhibe la timidilato sintasa, una enzima crucial para la síntesis de ADN. Esta inhibición conduce a la interrupción de la replicación del ADN y la división celular, lo que finalmente resulta en la muerte celular. Los objetivos moleculares y las vías involucradas incluyen la timidilato sintasa y la vía de síntesis de ADN .

Comparación Con Compuestos Similares

Ro 21-9738 es similar a otros nucleósidos fluorados, como:

5-Fluorouracilo: La forma activa de Ro 21-9738, utilizada como agente antineoplásico.

5-Fluorouridina: Un nucleósido fluorado con propiedades antineoplásicas similares.

5-Fluoro-2'-desoxiuridina: Otro nucleósido fluorado utilizado en la investigación del cáncer.

Ro 21-9738 es único porque es un profármaco oral diseñado para mejorar la biodisponibilidad y la eficacia del 5-fluorouracilo al evitar su rápida degradación en la pared del intestino .

Actividad Biológica

5-Hydroxypiperidin-2-one, also known as (S)-5-hydroxypiperidin-2-one, is a chiral cyclic amide that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound, with the molecular formula C₅H₉NO₂ and a molecular weight of approximately 115.13 g/mol, exhibits significant pharmacological properties that are being explored in various fields, including medicine and organic synthesis.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 5-position of the piperidine ring, contributing to its unique chemical properties. The compound exists in two enantiomeric forms: (R)-5-hydroxypiperidin-2-one and (S)-5-hydroxypiperidin-2-one, which may exhibit distinct biological activities. The structural features of this compound allow it to interact with various biological targets, influencing its pharmacological potential.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Hydroxy-5-methylpiperidin-2-one | Methyl group at position 5 | Enhanced lipophilicity affecting bioactivity |

| 3-Amino-5-hydroxypiperidin-2-one | Amino group at position 3 | Potential for enhanced interaction with receptors |

| (S)-4-Hydroxypyrrolidine-2-one | Pyrrolidine ring structure | Different ring system may alter biological activity |

| N-(2-Hydroxyethyl)dodecanamide | Hydroxyethyl substitution | Different functional profile affecting solubility |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl group facilitates hydrogen bonding with target molecules, which can modulate enzyme activity and receptor interactions. For instance, it has been shown to act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this structure have demonstrated efficacy against various cancer cell lines, including MCF-7 (breast cancer) and KB (oral cancer) cells. Research indicates that these compounds can induce apoptosis and disrupt cell cycle progression in cancer cells, providing a promising avenue for developing new cancer therapies.

Case Study: Antitumoral Effects

A study focused on highly functionalized 5-hydroxy-2H-pyrrol-2-ones revealed their antitumoral effects through a cytostatic mechanism. These compounds inhibited estrogen receptor (ER)-mediated transcription in breast cancer cells without affecting androgen or glucocorticoid receptor activities. Notably, one compound demonstrated rapid non-competitive inhibition of ERα functionality in uterine tissues, suggesting a dual therapeutic approach for ER-positive breast cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Some derivatives have been effective against multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus. The mechanism behind this activity may involve dual inhibition of bacterial topoisomerases, which are essential for bacterial DNA replication .

Central Nervous System Activity

The structural similarity of this compound to known psychoactive compounds suggests its potential role in developing drugs targeting the central nervous system (CNS). Preliminary studies indicate that this compound may exhibit antidepressant effects and could be explored further for treating mood disorders.

Propiedades

IUPAC Name |

5-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRZVNYVEZZOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463978 | |

| Record name | 5-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19365-07-2 | |

| Record name | 5-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxypiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Several synthetic approaches have been explored, each offering unique advantages:

- Azidolysis of Epoxide Esters: This method, highlighted in one study, provides racemic (5R,6R)-6-(3-(tert-Butyldimethylsilyloxy)prop-1-ynyl)-5-hydroxypiperidin-2-one through a multi-step process involving a Sonogashira coupling and an azidolysis reaction. []

- Rearrangement of Aziridines: Treating specific aziridine derivatives (2-(2-cyanoethyl)aziridines) with a nitrile hydratase or under microwave irradiation leads to the formation of 5-hydroxypiperidin-2-ones. []

- Asymmetric Synthesis: An enantioselective approach utilizes a copper(I)-catalyzed Henry reaction with a chiral bisoxazolidine ligand. This method provides access to enantiomerically enriched (S)-5-hydroxypiperidin-2-one with high enantiomeric excess. []

- Vinylogous Mannich Reactions: Asymmetric vinylogous Mannich reactions using substituted furans as starting materials provide an alternative route to access various 5-hydroxypiperidin-2-one derivatives. []

- Biocatalytic Approaches: Employing (S)-hydroxynitrile lyase (HNL) for cyanohydrin formation followed by a controlled hydrogenation step allows for the synthesis of this compound, showcasing the potential of biocatalysis in its preparation. []

A: Yes, a mild and metal-free method utilizes a combination of triflic anhydride (Tf2O) for amide activation and tris(pentafluorophenyl)borane (B(C6F5)3) catalysis for hydrosilylation with 1,1,3,3-tetramethyldisiloxane (TMDS). This method facilitates the one-pot reduction of secondary amides, including those structurally similar to this compound, into corresponding amines. Notably, this approach exhibits broad substrate scope, good functional group tolerance, and excellent chemoselectivity, making it a valuable tool in organic synthesis. []

A: Crystallographic studies on highly substituted imidazolinones incorporating the this compound framework provide valuable insights into their three-dimensional structures and intermolecular interactions. This information is crucial for understanding structure-activity relationships, which can guide the design and optimization of new compounds with potentially improved pharmacological properties. []

A: The stereochemistry of this compound derivatives significantly affects their biological activity. Different stereoisomers can exhibit varying interactions with biological targets, leading to differences in potency, selectivity, and pharmacological effects. Therefore, developing stereoselective synthetic methods is crucial for accessing specific isomers with desired biological properties. For instance, asymmetric vinylogous Mannich reactions allow for the synthesis of enantiomerically enriched 5-aminoalkylbutenolides, which can be further transformed into substituted 5-hydroxypiperidin-2-ones with defined stereochemistry. [] Similarly, the use of chiral ligands in copper(I)-catalyzed Henry reactions provides control over the stereochemical outcome, allowing for the synthesis of enantioenriched this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.